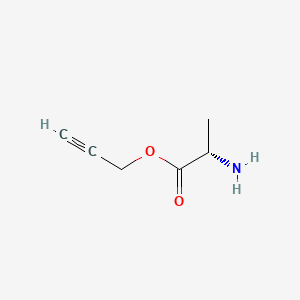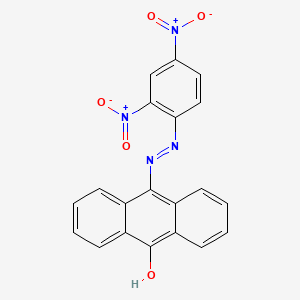
(E)-10-((2,4-dinitrophenyl)diazenyl)anthracen-9-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-(2’,4’-Dinitrophenylazo)-9-phenanthrol: is an organic compound characterized by the presence of a phenanthrol group linked to a dinitrophenylazo moiety. This compound is known for its vibrant color and is often used in various chemical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10-(2’,4’-Dinitrophenylazo)-9-phenanthrol typically involves the diazotization of 2,4-dinitroaniline followed by coupling with 9-phenanthrol. The reaction is carried out in an acidic medium, often using hydrochloric acid, to facilitate the formation of the diazonium salt. The diazonium salt then reacts with 9-phenanthrol in a basic medium to form the desired azo compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous monitoring systems helps in maintaining the desired reaction parameters.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenanthrol group, leading to the formation of quinones.
Reduction: Reduction of the nitro groups to amino groups can be achieved using reducing agents like tin(II) chloride or hydrogen in the presence of a catalyst.
Substitution: The compound can participate in electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Tin(II) chloride in hydrochloric acid or catalytic hydrogenation.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a catalyst.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Halogenated derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry: 10-(2’,4’-Dinitrophenylazo)-9-phenanthrol is used as a reagent in analytical chemistry for the detection and quantification of various metal ions. Its ability to form colored complexes with metals makes it valuable in spectrophotometric analyses.
Biology: In biological research, this compound is used as a staining agent due to its vibrant color. It helps in visualizing cellular components under a microscope.
Medicine: While not commonly used in mainstream medicine, derivatives of this compound are explored for their potential therapeutic properties, particularly in targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound finds applications in the manufacturing of dyes and pigments. Its stability and color properties make it suitable for use in textile and printing industries.
Mechanism of Action
The mechanism by which 10-(2’,4’-Dinitrophenylazo)-9-phenanthrol exerts its effects is primarily through its ability to form complexes with metal ions. The azo group facilitates the binding to metal ions, leading to the formation of stable complexes. These complexes can then participate in various chemical reactions, depending on the nature of the metal ion and the surrounding environment.
Comparison with Similar Compounds
- 4-(2’,4’-Dinitrophenylazo)phenol
- 2-Nitro-4-(2’,4’-dinitrophenylazo)phenol
Comparison: 10-(2’,4’-Dinitrophenylazo)-9-phenanthrol is unique due to the presence of the phenanthrol group, which imparts distinct chemical properties compared to other similar compounds. The phenanthrol group enhances the compound’s ability to participate in complex formation and provides additional sites for chemical reactions. This makes it more versatile in applications compared to its analogs.
Properties
Molecular Formula |
C20H12N4O5 |
|---|---|
Molecular Weight |
388.3 g/mol |
IUPAC Name |
10-[(2,4-dinitrophenyl)diazenyl]anthracen-9-ol |
InChI |
InChI=1S/C20H12N4O5/c25-20-15-7-3-1-5-13(15)19(14-6-2-4-8-16(14)20)22-21-17-10-9-12(23(26)27)11-18(17)24(28)29/h1-11,25H |
InChI Key |
IYVCOWSPRAHZSW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2O)N=NC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


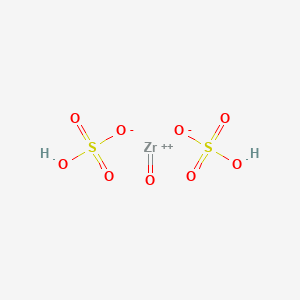
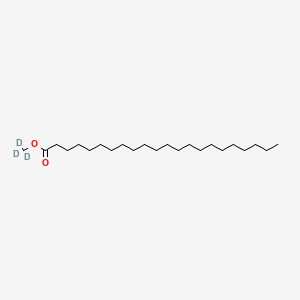

![1-Naphthalenepropanoicacid,b-[2-[[2-(8-azaspiro[4.5]dec-8-ylcarbonyl)-4,6-dimethylphenyl]amino]-2-oxoethyl]-,(br)-](/img/structure/B13831282.png)
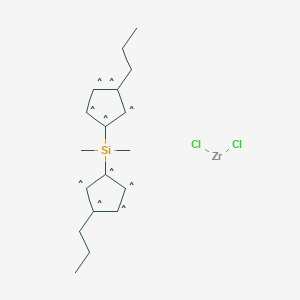

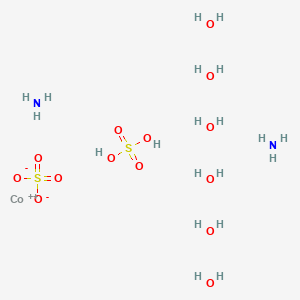




![4-Chloro-7-methyl-1-(trifluoromethyl)quinolino[2,3-b]quinolin-12-amine](/img/structure/B13831326.png)
